1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione
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Overview
Description
1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione is a complex organic compound featuring a thiadiazole ring, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate amine precursors . The final step involves coupling the thiadiazole and pyrrolidine intermediates with a phenyl-substituted pentane-1,5-dione under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for better control over reaction parameters and scaling up the synthesis using larger quantities of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . This compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea: Another thiadiazole derivative with similar structural features.
1-Phenyl-3-(1,2,4-thiadiazol-5-yl)urea: A compound with a different thiadiazole isomer.
1-Phenyl-3-(1,3,4-thiadiazol-5-yl)urea: Another isomer with distinct properties.
Uniqueness
1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione is unique due to the combination of its thiadiazole and pyrrolidine rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
1-phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(13-5-2-1-3-6-13)7-4-8-17(22)20-10-9-14(12-20)23-16-11-18-24-19-16/h1-3,5-6,11,14H,4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDUDWCYMAWMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CCCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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